3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
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Description
The compound “3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine” belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of this compound can be carried out using 3-methylpyridin-2-amine and pyrimidine-5-carbaldehyde . The reaction conditions involve refluxing the mixture for 4 hours, then removing the toluene under reduced pressure . This process is promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis
The crystal structure of this compound is triclinic, with parameters a = 6.6939 (10) Å, b = 8.8034 (13) Å, c = 9.1140 (13) Å, α = 97.749 (2)°, β = 99.285 (2)%, γ = 95.917 (2)°, V = 520.90 (13) Å^3, Z = 2 . The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Physical and Chemical Properties Analysis
The empirical formula of this compound is C9H14N2 . Its molecular weight is 150.22 . The crystal structure analysis provides further details about its physical properties .Scientific Research Applications
Synthesis and Functionalization Techniques
Metal-Free Domino Reactions : An efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed, showcasing a new strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process demonstrates excellent functional group tolerance and good efficiency, indicating its utility in synthesizing related imidazo[4,5-b]pyridine derivatives (Cui et al., 2018).
Transition-Metal-Free Synthesis : A novel transition-metal-free three-component reaction for constructing imidazo[1,2-a]pyridines has been developed, representing a facile approach for the formation of C-N, C-O, and C-S bonds. This method starts from ynals, pyridin-2-amines, and alcohols or thiols, illustrating an efficient pathway for the creation of complex molecules (Cao et al., 2014).
Catalysis and Novel Activation Modes : A Cu-catalyzed aerobic oxidative synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine using ethyl tertiary amines as carbon sources has been disclosed. This reaction showcases a novel activation mode of ethyl tertiary amines, featuring broad substrate scope and good functional group tolerance (Rao et al., 2017).
Properties
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)imidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18-12-11(6-4-8-15-12)17-13(18)16-9-10-5-2-3-7-14-10/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKLBVZGDQQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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